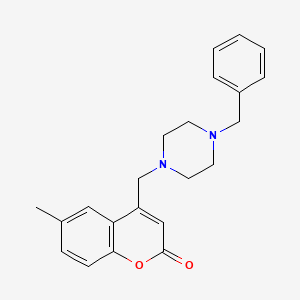

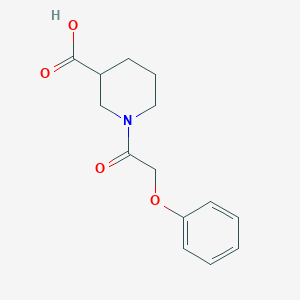

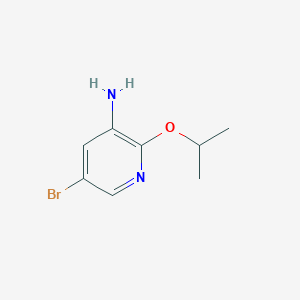

![molecular formula C24H19N3O4S2 B2372318 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 898441-05-9](/img/structure/B2372318.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide, have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibited potency in in vitro assays, comparable to selective class III agents undergoing clinical trials, suggesting their potential in treating cardiac arrhythmias (Morgan et al., 1990).

Detection in Living Cells

A derivative of coumarin–pyrazolone, structurally related to N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide, has been synthesized and used for the detection of Cr3+ ions in living cells. Its interaction with Cr3+ ions leads to a quick color response and fluorescence quenching, demonstrating its application in biological imaging (Mani et al., 2018).

Antimicrobial Activity in Coatings

The coumarin–thiazole derivative, similar in structure to the compound , was synthesized and showed significant antimicrobial activity when incorporated into polyurethane varnishes. This suggests its potential use in antimicrobial coatings for various surfaces (El‐Wahab et al., 2014).

Anticancer Activity

Compounds structurally related to N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide have been studied for their potential anticancer activities. Chromeno[4,3-b]pyridine derivatives, for instance, have shown promising results in breast cancer cell lines, indicating the possible application of similar compounds in cancer therapy (Ghani et al., 2022).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, with a structure related to the compound , have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds exhibited significant effects, suggesting the potential use of similar compounds in treating infections and proliferative disorders (Abd El-Gilil, 2019).

Propiedades

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4S2/c1-15-9-11-18(12-10-15)33(29,30)27-17-6-4-5-16(13-17)23(28)26-24-25-22-19-7-2-3-8-20(19)31-14-21(22)32-24/h2-13,27H,14H2,1H3,(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUXWKCSUYARSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

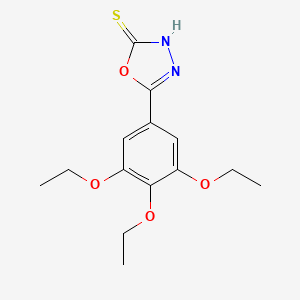

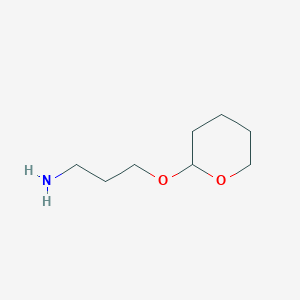

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)

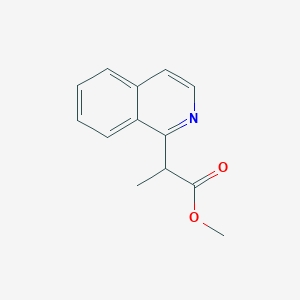

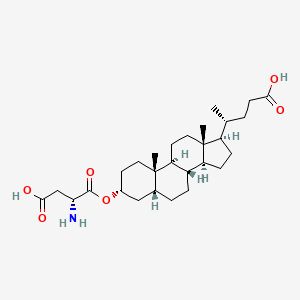

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

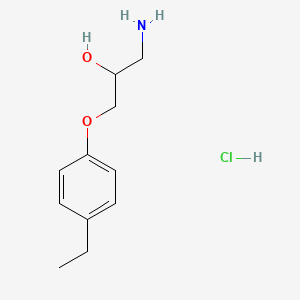

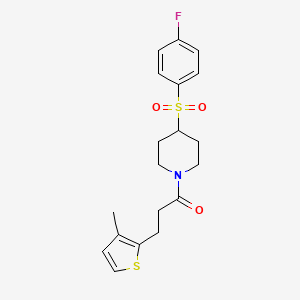

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)

![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)

![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)